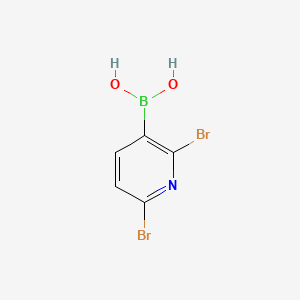

(2,6-Dibromopyridin-3-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,6-dibromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTWODKSMWAAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679926 | |

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-52-8 | |

| Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromopyridin 3 Yl Boronic Acid

Precursor Synthesis and Halogenation Strategies

The availability and purity of the starting material, 2,6-dibromopyridine (B144722), are critical for the successful synthesis of the target boronic acid. This section explores the methods for preparing this key precursor.

A common and efficient method for the synthesis of 2,6-dibromopyridine involves a halogen exchange reaction starting from the more readily available 2,6-dichloropyridine (B45657). guidechem.comgoogle.com This transformation can be achieved by heating 2,6-dichloropyridine with a bromide source. google.com For instance, refluxing 2,6-dichloropyridine with sodium bromide in a 40% aqueous solution of hydrobromic acid for 24 hours at temperatures ranging from 80-150°C has been reported to produce 2,6-dibromopyridine. guidechem.comgoogle.com Subsequent purification by recrystallization from ether yields the final product. guidechem.com Another variation involves passing hydrogen bromide gas through a heated solution of 2,6-dichloropyridine. google.com These methods have been shown to provide the desired product in good yields, typically between 66% and 80%. google.com

| Starting Material | Reagents | Conditions | Yield | Purity (HPLC) |

| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | Reflux, 80-150°C, 24h | 66.4% | 98.5% guidechem.comgoogle.com |

| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | Reflux, 80-150°C, 24h | 71.5% | 98.5% google.com |

| 2,6-Dichloropyridine | Hydrogen Bromide Gas | Reflux, 80-150°C | 73.6% | 98.3% google.com |

| 2,6-Dichloropyridine | Hydrobromic Acid, Hydrogen Bromide Gas | Reflux, 80-150°C | 80.4% | 98.5% google.com |

This table presents a summary of reported yields for the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine under various reaction conditions.

Direct bromination of pyridine (B92270) is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution and often leads to a mixture of products. For instance, the direct bromination of pyridine at high temperatures can yield a mixture including 2-bromopyridine (B144113) and 2,6-dibromopyridine.

More controlled and regioselective methods are often required. One approach involves the bromination of substituted pyridines. For example, the bromination of 2-aminopyridines can be achieved with high regioselectivity at the 5-position using reagents like 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as an oxidant. researchgate.net While not a direct route to 2,6-dibromopyridine, these regioselective methods highlight strategies to control the position of bromination on the pyridine ring.

Borylation Reactions for the Introduction of the Boronic Acid Moiety

Once 2,6-dibromopyridine is obtained, the next critical step is the introduction of the boronic acid group at the 3-position. This is typically achieved through a metal-halogen exchange reaction followed by quenching with a boron electrophile. acsgcipr.org

This widely used strategy involves the deprotonation of an aromatic substrate or a metal-halogen exchange to form a carbanion, which then reacts with a boron-based electrophile like a trialkyl borate (B1201080). acsgcipr.org This method is versatile for creating a diverse range of organoboranes. acsgcipr.org However, it often requires the use of highly reactive organometallic reagents and cryogenic temperatures. acsgcipr.org

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases capable of performing metal-halogen exchange on aryl halides. nih.govgoogle.com The reaction of 2,6-dibromopyridine with n-butyllithium at low temperatures (e.g., -78 °C) generates a lithiated intermediate at the 3-position. orgsyn.org This intermediate is then trapped by the addition of a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. orgsyn.org Subsequent hydrolysis of the boronate ester yields the desired (2,6-Dibromopyridin-3-yl)boronic acid. The lithium-halogen exchange is generally much faster than the reaction between n-butyllithium and the trialkyl borate, allowing for an in situ quench. orgsyn.org

Grignard reagents offer an alternative to organolithiums for metal-halogen exchange. harvard.edu Isopropylmagnesium chloride (i-PrMgCl), often in the form of a LiCl complex (i-PrMgCl·LiCl), is a particularly effective reagent for bromine-magnesium exchange. harvard.edursc.orgresearchgate.net This "turbo-Grignard" reagent significantly enhances the rate of exchange, allowing it to proceed under milder conditions. researchgate.net The reaction of 2,6-dibromopyridine with i-PrMgCl would generate the corresponding pyridyl Grignard reagent. This organomagnesium intermediate can then be reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to afford this compound. rsc.orgclockss.org This method is often preferred for its functional group tolerance and can be performed at temperatures around 0 °C. researchgate.net

| Reagent Class | Specific Reagent | Key Features |

| Organolithium | n-Butyllithium (n-BuLi) | Powerful reagent, requires cryogenic temperatures (-78°C), rapid lithium-halogen exchange. orgsyn.orgbris.ac.uk |

| Grignard | Isopropylmagnesium chloride (i-PrMgCl) | Often used with LiCl, enhances exchange rate, allows for milder reaction temperatures. harvard.edursc.orgresearchgate.net |

This table compares the key features of organolithium and Grignard reagents used in the borylation of 2,6-dibromopyridine.

Reactivity Profiles and Reaction Pathways of 2,6 Dibromopyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.orgyoutube.com In the context of (2,6-Dibromopyridin-3-yl)boronic acid, the reaction typically involves the palladium-catalyzed coupling of the boronic acid group at the C3 position with an aryl or heteroaryl halide. nih.gov The two bromine atoms at the C2 and C6 positions remain intact during this initial transformation, serving as handles for subsequent functionalization. The general catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation involving the organoborane, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

The primary application of this compound in Suzuki-Miyaura reactions is its coupling with various aryl and heteroaryl halides. This reaction serves as the initial step in multi-step syntheses, leading to the formation of a 3-aryl-2,6-dibromopyridine intermediate. The reactivity and success of this coupling depend on several factors, including the nature of the coupling partner, the catalytic system, and the reaction conditions.

The unique structure of this compound lends itself to sequential cross-coupling strategies to achieve controlled mono-, di-, or even tri-arylation of the pyridine (B92270) core.

Initial Mono-arylation: The first step is invariably the Suzuki-Miyaura coupling at the C3 position, utilizing the boronic acid functionality. This reaction with one equivalent of an aryl or heteroaryl halide produces a mono-arylated (at C3) product, which is a 3-substituted-2,6-dibromopyridine. This initial coupling is generally efficient, as boronic acids are highly reactive nucleophiles in the Suzuki-Miyaura catalytic cycle. harvard.edu

Sequential Di- and Tri-arylation: Following the initial coupling, the resulting 3-aryl-2,6-dibromopyridine can undergo further Suzuki-Miyaura reactions at the C2 and C6 positions. This allows for the introduction of two additional aryl or heteroaryl groups. If the same coupling partner is used in a second step with excess boronic acid, a symmetrical 2,3,6-triarylpyridine can be synthesized. Alternatively, using different arylboronic acids in a stepwise manner allows for the creation of unsymmetrical poly-arylpyridines, which are valuable scaffolds in materials science and medicinal chemistry. researchgate.net The synthesis of complex molecules like terpyridines often employs such iterative cross-coupling strategies. mdpi.com

The table below illustrates a typical initial mono-arylation reaction.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | Good |

| 2 | 3-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | High |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DME/H₂O | 85 | Good |

| This table is a representative illustration based on typical Suzuki-Miyaura conditions for similar substrates. nih.govstudfile.netmdpi.com |

Following the initial C3-arylation, selective functionalization of the bromine atoms at the C2 and C6 positions of the resulting 3-aryl-2,6-dibromopyridine intermediate is a key challenge. The relative reactivity of the C2-Br and C6-Br bonds is influenced by the electronic and steric properties of the newly introduced group at C3, as well as the specific catalytic system employed. beilstein-journals.org

In dihalopyridines, the C2/C6 positions are generally more electrophilic and reactive towards oxidative addition than the C4 position. researchgate.net However, the presence of a bulky or electron-donating aryl group at the C3 position can modulate this reactivity. For instance, a bulky group at C3 might sterically hinder the C2 position more than the C6 position, potentially allowing for selective mono-arylation at C6 under carefully controlled conditions. Conversely, electronic effects transmitted through the pyridine ring can also influence the relative electrophilicity of the two C-Br bonds. Achieving high selectivity often requires meticulous optimization of the catalyst, ligand, base, and solvent. beilstein-journals.orgresearchgate.net

The table below outlines conditions often used for the coupling of bromopyridine electrophiles, which would be relevant for the second step of functionalization.

| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product Selectivity |

| 1 | 3-Aryl-2,6-dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | PCy₃ (2) | K₃PO₄ | Dioxane | 80 | Mono/Di-arylation |

| 2 | 3-Aryl-2,6-dibromopyridine | 2-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | Mono-arylation |

| 3 | 3-Aryl-2,6-dibromopyridine | 4-Methoxyphenylboronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | DMF/H₂O | 100 | Di-arylation |

| This table illustrates potential conditions for the subsequent coupling steps, based on literature for related dihalopyridine systems. beilstein-journals.orgresearchgate.netnih.gov |

The choice of the catalytic system is paramount for achieving high efficiency and selectivity in the Suzuki-Miyaura reactions of this compound and its derivatives.

Palladium catalysts are the most widely used for Suzuki-Miyaura reactions. libretexts.org

Pd(0) Catalysts: Traditional systems often employ a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or generate the active Pd(0) species in situ from a Pd(II) precursor like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). yonedalabs.commdpi.com These precursors are often more stable and easier to handle than air-sensitive Pd(0) complexes. youtube.com The reduction of Pd(II) to Pd(0) in the reaction mixture can be facilitated by phosphine (B1218219) ligands or other reagents. youtube.com

Pd-PEPPSI Complexes: More recently, palladium precatalysts have gained prominence due to their stability and high activity. Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a notable example. researchgate.net These are typically Pd(II) complexes bearing an N-heterocyclic carbene (NHC) ligand and a pyridine-based ligand, which can be easily displaced to generate the active catalytic species. researchgate.net Pd-PEPPSI complexes, such as PEPPSI-IPr, are often air- and moisture-stable, commercially available, and demonstrate high catalytic efficiency in a broad range of cross-coupling reactions, including those involving challenging substrates. researchgate.net

The ligand coordinated to the palladium center is not merely a spectator but plays a critical role in modulating the catalyst's reactivity and selectivity.

Phosphine Ligands: Phosphines are a versatile class of ligands used in Suzuki-Miyaura couplings. nih.gov Their electronic and steric properties can be finely tuned. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are known to promote the oxidative addition step, especially with less reactive aryl chlorides, and facilitate the final reductive elimination. nih.gov The choice of phosphine can be critical for controlling regioselectivity in the coupling of polyhalogenated substrates. nih.gov

N-heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They are strong σ-donors, forming very stable bonds with the palladium center, which often results in highly active and robust catalysts. beilstein-journals.org Sterically hindered NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are frequently used in PEPPSI-type precatalysts and are effective in promoting difficult coupling reactions. researchgate.net The strong Pd-NHC bond can enhance catalyst longevity and turnover numbers, allowing for lower catalyst loadings.

Catalytic Systems in Suzuki-Miyaura Coupling

Base Selection and Solvent Systems

The efficacy of Suzuki-Miyaura coupling reactions involving this compound is critically dependent on the judicious selection of the base and solvent system. The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer to the palladium catalyst. libretexts.org A variety of inorganic bases are effective, with carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) being widely used. youtube.com In certain cases, stronger bases like sodium hydroxide (B78521) (NaOH) or potassium phosphate (B84403) (K₃PO₄) are employed, particularly when dealing with less reactive coupling partners. libretexts.orgnih.gov The choice of base can influence reaction rates and yields; for instance, K₃PO₄ is often effective for challenging couplings of chloroheterocycles. nih.gov

Solvent systems are typically composed of an organic solvent and water. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. Common organic solvents include ethers like 1,2-dimethoxyethane (B42094) (DME) and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons such as toluene. libretexts.orgresearchgate.netorgsyn.org The selection of a biphasic system like DME/water or toluene/water is standard, allowing the organic halide and catalyst to reside in the organic phase while the base is primarily in the aqueous phase. researchgate.netorgsyn.org For specific applications, such as coupling with less stable boronic acids prone to protodeboronation, anhydrous conditions or alternative solvent systems may be required to achieve optimal results. nih.govnih.gov

Table 1: Common Base and Solvent Combinations for Suzuki-Miyaura Reactions

| Base | Solvent System | Typical Substrates | Reference |

|---|---|---|---|

| K₃PO₄ | Dioxane/H₂O | Chloroindoles, Azaindoles | nih.gov |

| Na₂CO₃ | Ethanol | Furan-2-yltrifluoroborate, Aryl Halides | nih.gov |

| Carbonates | DME/H₂O | Aryl Bromides, Vinyl Boronic Acid reagents | orgsyn.org |

| NaOH, K₂CO₃, Cs₂CO₃ | Toluene, DME | General Aryl/Alkenyl Halides | youtube.comresearchgate.net |

Scope and Limitations in Suzuki-Miyaura Applications

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and this compound serves as a key building block. However, its application has both a broad scope and notable limitations. The primary limitation associated with heteroarylboronic acids, including pyridine derivatives, is the propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. nih.gov This is particularly problematic under harsh reaction conditions or with extended reaction times. The electron-deficient nature of the pyridine ring can also reduce the nucleophilicity of the boronic acid, making transmetalation more challenging compared to electron-rich arylboronic acids. nih.gov

Despite these challenges, the scope of the reaction is extensive. Milder conditions, including the use of highly active catalyst systems (e.g., those employing SPhos or XPhos ligands) and carefully chosen bases like K₃PO₄, can significantly improve yields and suppress side reactions. nih.gov These advancements allow for the successful coupling of this compound with a wide range of aryl and heteroaryl halides. However, coupling with sterically demanding partners or certain classes of heterocycles can still be inefficient. nih.govbeilstein-journals.org Another significant challenge arises in the coupling of two different heterocyclic partners, which often requires higher catalyst loadings and optimized conditions to achieve good yields. nih.gov The use of potassium trifluoroborate salts, derived from the corresponding boronic acid, can offer enhanced stability and reactivity, mitigating some of the issues related to protodeboronation. youtube.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, this compound is a competent coupling partner in other transition metal-catalyzed processes, most notably those utilizing nickel.

Nickel-Catalyzed Cross-Coupling Processes

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, owing to the lower cost and unique reactivity profile of nickel. nih.govucla.edu Nickel-catalyzed reactions can often proceed under different conditions and may be effective for substrates that are challenging for palladium systems. This compound can participate in nickel-catalyzed Suzuki-type couplings. These reactions often benefit from the use of specific ligands to stabilize the nickel catalyst and promote the catalytic cycle. organic-chemistry.orgnih.gov For example, a nickel-catalyzed method for coupling boronic acids with chromene acetals has been developed, although it was noted that heteroaryl boronic acids with exposed Lewis basic nitrogen atoms, such as pyridine derivatives, can exhibit reduced reactivity. organic-chemistry.org This suggests that the nitrogen atom of the pyridine ring can coordinate to the nickel center, potentially inhibiting catalytic activity. Overcoming this limitation may require the use of specific ligand systems or reaction conditions that minimize this interaction. organic-chemistry.orgwisc.edu

C(sp²)-C(sp³) Cross-Coupling Reactions

The formation of a bond between an sp²-hybridized carbon of the pyridine ring and an sp³-hybridized carbon of an alkyl group is a valuable transformation for introducing three-dimensional structure into molecules. tcichemicals.com Nickel catalysis is particularly well-suited for C(sp²)-C(sp³) cross-coupling reactions, as it can effectively overcome common challenges like slow reductive elimination and competing β-hydride elimination that can plague palladium-based systems. tcichemicals.comnih.gov

Recent advancements have enabled the coupling of boronic acids with a variety of C(sp³) electrophiles. For instance, a dual photoredox/nickel catalysis system has been developed for the C(sp³)–C(sp²) cross-coupling of ammonium (B1175870) alkylsilicates with borylated aryl bromides. rsc.org This methodology allows for the synthesis of alkylated molecules that retain a boronate functional group for further reactions. rsc.org While not demonstrated specifically with this compound, the principles apply. The boronic acid moiety would first be coupled, and the remaining bromo-substituents could then act as the electrophilic partner in a subsequent nickel-catalyzed C(sp²)-C(sp³) coupling with an alkyl partner. tcichemicals.comnih.gov This two-step sequence allows for the sequential and controlled introduction of different functionalities.

Directed Functionalization and Further Transformations

A key feature of using this compound is the potential for subsequent reactions at the two bromine positions after the initial coupling at the C3 position.

Exploiting Remaining Halogen Functionalities

After the initial Suzuki-Miyaura reaction transforms the boronic acid group at the C3 position, the resulting product is a 3-aryl-2,6-dibromopyridine. The two remaining bromine atoms are valuable functional handles for further diversification. The differential reactivity of halogen atoms on a pyridine ring can be exploited for regioselective subsequent cross-coupling reactions. beilstein-journals.org In di- or tri-halogenated purine (B94841) systems, which are analogous to polysubstituted pyridines, the C6 position is often the most reactive in cross-coupling reactions. researchgate.net For 2,6-dibromopyridine (B144722) derivatives, selective functionalization at one of the bromine atoms while leaving the other intact is a common strategy. This can be achieved by carefully controlling reaction conditions, such as the stoichiometry of the reagents and the choice of catalyst and ligands. beilstein-journals.org For example, a second, different aryl or alkyl group can be introduced via another Suzuki-Miyaura or a nickel-catalyzed coupling reaction, leading to complex, unsymmetrically substituted pyridine scaffolds. nih.govucla.edu This stepwise approach provides a powerful route to a diverse array of complex molecules from a single starting material.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| Sodium Carbonate (Na₂CO₃) | Base in Suzuki-Miyaura coupling |

| Potassium Carbonate (K₂CO₃) | Base in Suzuki-Miyaura coupling |

| Cesium Carbonate (Cs₂CO₃) | Base in Suzuki-Miyaura coupling |

| Sodium Hydroxide (NaOH) | Base in Suzuki-Miyaura coupling |

| Potassium Phosphate (K₃PO₄) | Base in Suzuki-Miyaura coupling |

| 1,2-Dimethoxyethane (DME) | Solvent in Suzuki-Miyaura coupling |

| Tetrahydrofuran (THF) | Solvent in Suzuki-Miyaura coupling |

| Toluene | Solvent in Suzuki-Miyaura coupling |

| SPhos | Ligand for palladium catalyst |

| XPhos | Ligand for palladium catalyst |

| Potassium trifluoroborate salts | Stable alternative to boronic acids |

| Chromene acetals | Coupling partner in Ni-catalyzed reactions |

| Ammonium alkylsilicates | C(sp³) pronucleophile |

| 3-Aryl-2,6-dibromopyridine | Product of initial coupling |

Synthesis of Multifunctional Pyridine Derivatives

The synthesis of multifunctional pyridine derivatives often relies on the strategic use of versatile building blocks that can undergo selective chemical transformations. Halogenated pyridines, for instance, serve as key precursors in cross-coupling reactions, allowing for the introduction of various substituents onto the pyridine core. While extensive research has been conducted on the reactivity of various brominated pyridines, specific and detailed research findings on the direct application of This compound in the synthesis of multifunctional pyridine derivatives are not extensively documented in publicly available scientific literature.

However, the general reactivity of related dihalogenated pyridines and pyridinylboronic acids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a foundational understanding of the potential synthetic pathways. In a typical Suzuki-Miyaura reaction, an organoboron compound, such as a boronic acid, couples with an organohalide in the presence of a palladium catalyst and a base.

For instance, studies on the Suzuki coupling of 2,6-dibromopyridine with phenylboronic acid have demonstrated the feasibility of forming C-C bonds at the halogenated positions of the pyridine ring. researchgate.net These reactions often employ a palladium catalyst, such as palladium complexes with N-heterocyclic carbene ligands, to achieve the desired coupling. researchgate.net

Furthermore, research on the regioselectivity of Suzuki cross-coupling reactions involving 2,4-dibromopyridine (B189624) has shown that the reaction can be directed to a specific bromine-substituted position. researchgate.net For example, under certain catalytic conditions, the coupling reaction occurs preferentially at the 2-position of 2,4-dibromopyridine. researchgate.net This selectivity is influenced by the electronic properties of the C-Br bonds. researchgate.net

In the context of synthesizing complex pyridine derivatives, such as nucleosides, chemoselective transformations of bromo-chloropyridine precursors have been explored. nih.gov Palladium-catalyzed cross-coupling reactions on these systems have been shown to proceed selectively at the position of the bromine atom. nih.gov This highlights the differential reactivity of halogens on the pyridine ring, which can be exploited for the stepwise introduction of different functional groups.

While direct experimental data for the reactivity of This compound is scarce, the established principles of Suzuki-Miyaura reactions on related substrates suggest its potential as a valuable reagent for the synthesis of polysubstituted pyridines. The two bromine atoms at the 2- and 6-positions would offer sites for subsequent functionalization after the initial coupling reaction involving the boronic acid group at the 3-position. The successful synthesis and isolation of various pyridinylboronic acids and their utility in cross-coupling reactions have been well-established, underscoring the importance of these intermediates in organic synthesis. orgsyn.orgprinceton.eduarkat-usa.org

The synthesis of multifunctional pyridines is a critical area of research due to the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. nih.gov The development of novel synthetic methods and the exploration of new building blocks are essential for accessing a diverse range of pyridine derivatives with tailored properties.

Mechanistic Investigations of Reactions Involving 2,6 Dibromopyridin 3 Yl Boronic Acid

Catalytic Cycles in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.orgwikipedia.orglibretexts.org This cycle fundamentally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The catalytic cycle commences with the oxidative addition of an organic halide to a zerovalent palladium(0) complex. libretexts.orgnobelprize.org In the context of reactions involving (2,6-Dibromopyridin-3-yl)boronic acid, the other coupling partner would typically be an aryl or vinyl halide. The palladium(0) species, often generated in situ from a palladium(II) precatalyst, inserts itself into the carbon-halogen bond of the electrophilic partner. youtube.comyoutube.com This process results in the formation of a square planar palladium(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 oxidation state. youtube.com The rate of this step is influenced by the nature of the halide, with reactivity generally decreasing in the order of I > OTf > Br > Cl. libretexts.org For aryl halides, this step typically proceeds with retention of the configuration of the electrophilic substrate. libretexts.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | Pd(0) complex and an organic halide (e.g., aryl bromide). | libretexts.orgnobelprize.org |

| Product | Organopalladium(II) intermediate. | nobelprize.org |

| Change in Oxidation State of Pd | 0 to +2. | youtube.com |

| Rate Determining Step | Often the rate-determining step of the Suzuki-Miyaura reaction. | libretexts.org |

| Reactivity Order of Halides | I > OTf > Br > Cl. | libretexts.org |

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center. libretexts.orgnobelprize.org This step is fundamental to the Suzuki-Miyaura reaction, creating a diorganopalladium(II) intermediate. nobelprize.orgresearchgate.net For this compound, this involves the transfer of the 2,6-dibromopyridin-3-yl group to the palladium complex.

The role of the base in this step is critical and was not fully understood for a long time. wikipedia.org It is now generally accepted that the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). wikipedia.orgyoutube.com This activated boronate then reacts with the palladium(II) intermediate. wikipedia.org The transmetalation process can proceed through different pathways. One proposed mechanism involves the formation of a pre-transmetalation intermediate with a Pd-O-B linkage. illinois.edu Two such intermediates have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The pathway taken can depend on factors such as ligand concentration. illinois.edu

The transmetalation step typically proceeds with retention of the stereochemistry of the organic group being transferred from the boron atom. libretexts.org

The final step in the catalytic cycle is reductive elimination. libretexts.orgnobelprize.org In this step, the two organic groups that are bound to the palladium(II) center couple to form the desired carbon-carbon bond of the product. nobelprize.org Simultaneously, the palladium(II) is reduced back to its zerovalent state, Pd(0), thus regenerating the active catalyst and allowing the catalytic cycle to continue. youtube.comnobelprize.org

For reductive elimination to occur, the diorganopalladium(II) intermediate often needs to adopt a cis conformation. youtube.com If the intermediate is in a trans conformation after transmetalation, a trans-to-cis isomerization must occur before the final bond-forming step. youtube.com This step also proceeds with retention of the stereochemistry of the coupling partners. libretexts.org Recent studies have explored photoinduced reductive elimination, where visible light irradiation can promote this step, particularly with specially designed ligands that create a more reactive, electron-deficient palladium center in an excited state. nih.gov

Role of the Boronic Acid Moiety in Reaction Intermediates

The boronic acid group, -B(OH)₂, is not merely a passive carrier of the organic fragment. It plays an active and crucial role in the formation of key reaction intermediates. The Lewis acidic nature of the boron atom allows it to interact with bases present in the reaction mixture. This interaction is vital as it leads to the formation of a tetracoordinate boronate species, [R-B(OH)₃]⁻. youtube.com This boronate is significantly more nucleophilic than the parent boronic acid, which enhances the rate of transmetalation. youtube.com

Furthermore, the boronic acid moiety is directly involved in the formation of pre-transmetalation intermediates. illinois.edu Spectroscopic studies have provided evidence for intermediates containing a Pd-O-B linkage, which form upon reaction of the organopalladium(II) halide complex with the boronate. illinois.edu The structure and stability of these intermediates are influenced by the ligands on the palladium and the nature of the boronic acid itself. For instance, arylboronate esters derived from catechol or ethylene (B1197577) glycol have been shown to form stable Pd-O-B linked intermediates that can transfer their organic group to palladium at enhanced rates compared to the corresponding arylboronic acids. illinois.edu This highlights the direct participation and influence of the boron-containing group on the kinetics of the transmetalation step.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of this compound in cross-coupling reactions are significantly influenced by both steric and electronic factors.

Steric Factors: The two bromine atoms at the 2- and 6-positions of the pyridine (B92270) ring impose considerable steric hindrance around the boronic acid group at the 3-position. This steric bulk can affect the approach of the palladium complex during the transmetalation step. beilstein-journals.org While Suzuki couplings are generally tolerant of some steric hindrance, highly congested substrates can lead to lower reaction rates and yields. acs.org In some cases, the steric environment can be exploited to achieve regioselectivity in reactions with substrates possessing multiple reactive sites. beilstein-journals.org The choice of phosphine (B1218219) ligand on the palladium catalyst is also critical, as the size of the ligand can be tuned to accommodate sterically demanding coupling partners. nih.gov

Electronic Factors: The electronic nature of the pyridine ring and its substituents plays a crucial role. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. rsc.org The two bromine atoms are electron-withdrawing, further decreasing the electron density of the pyridine ring. This electronic property can influence the reactivity of the C-Br bonds in the starting material and the stability of the palladium intermediates. Generally, electron-poor boronic acids can exhibit different reactivity compared to electron-rich ones. nih.gov In some systems, electron-donating groups on the boronic acid partner lead to better yields. nih.gov The electronic properties of the ligands on the palladium catalyst also have a profound effect, with electron-rich phosphines often promoting oxidative addition. researchgate.net

A detailed analysis of these effects allows for the rational design of catalytic systems and reaction conditions to achieve desired outcomes. For instance, a "buttressing effect" has been described where substituents, even if distant from the reactive center, can influence the orientation of other groups and thereby enhance stereoselectivity. mdpi.com

| Factor | Influence on this compound Reactions | Reference |

|---|---|---|

| Steric Hindrance | The two bromine atoms at positions 2 and 6 create significant steric bulk, potentially slowing down the transmetalation step. Can be utilized for regioselectivity. | beilstein-journals.org |

| Electronic Effects | The pyridine ring is electron-deficient, and the two bromine atoms are electron-withdrawing, which can affect the reactivity of the C-Br bonds and the stability of intermediates. | nih.govrsc.org |

| Ligand Choice | The steric and electronic properties of the phosphine ligands on the palladium catalyst must be carefully chosen to match the substrate and optimize the reaction. | nih.govresearchgate.net |

Kinetic and Thermodynamic Considerations in Directed Functionalization

The functionalization of pyridine rings is a topic of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov When using a substrate like this compound, which has multiple reactive sites (two C-Br bonds and one C-B(OH)₂ bond), the outcome of a reaction is governed by kinetic and thermodynamic control.

Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. For instance, in a Suzuki-Miyaura coupling, the relative reactivity of the C-Br bonds versus the C-B(OH)₂ group will dictate the initial product formed. The oxidative addition to a C-Br bond is generally a fast process in palladium catalysis. libretexts.org The choice of catalyst, ligand, and reaction temperature can be used to favor one reaction pathway over another. For example, performing a reaction at a low temperature might favor the kinetically preferred product, which may arise from the reaction at the most accessible or electronically favored site. acs.org

Thermodynamic Control: Under thermodynamic control, the product distribution reflects the relative stabilities of the possible products. If the reaction is reversible or if the initial products can isomerize under the reaction conditions, the most thermodynamically stable product will eventually predominate. In the context of pyridine functionalization, this could mean that an initially formed isomer might rearrange to a more stable one if the reaction is allowed to proceed for a longer time or at a higher temperature. acs.org

Understanding the interplay between kinetics and thermodynamics is essential for achieving selective functionalization. For example, a directed metalation strategy might be employed where a directing group guides a metalating agent to a specific position on the pyridine ring, leading to a kinetically favored product. nih.gov Subsequent reaction with an electrophile would then yield the desired substituted pyridine. The stability of the resulting complex and the final product are thermodynamic considerations. Thermal kinetic analysis, coupled with computational methods like DFT calculations, can provide valuable insights into the activation energies and thermodynamic parameters of different reaction pathways, aiding in the prediction and control of product selectivity. researchgate.net

Advanced Applications in Organic Synthesis

Convergent Synthesis Strategies for Complex Molecular Architectures

The boronic acid moiety can readily participate in Suzuki-Miyaura cross-coupling reactions, while the two bromine atoms offer sites for subsequent functionalization through various other coupling reactions. researchgate.net This allows for the independent preparation of a pyridine-containing fragment derived from (2,6-Dibromopyridin-3-yl)boronic acid and other complex molecular fragments, which are then joined together.

A representative, albeit analogous, convergent synthesis involves the preparation of an autotaxin inhibitor. In this synthesis, a diphenyl boronic acid moiety was synthesized separately and then coupled with another complex fragment in a Knoevenagel condensation to yield the final bioactive molecule. researchgate.net Similarly, this compound can be envisioned as the central component in the synthesis of complex drug candidates or natural products. For instance, one bromine atom could be functionalized with a particular molecular fragment, the other with a different one, and the boronic acid used to couple with a third, leading to a highly complex and diverse final product. This modular approach is highly valued in medicinal chemistry for the rapid assembly of intricate molecules. nih.gov

Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a compound library. chemrxiv.org These libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties. researchgate.netchemrxiv.org this compound and its derivatives are excellent building blocks for combinatorial library synthesis due to their bifunctional and trifunctional nature. nih.govresearchgate.net

The boronic acid group can be reacted with a diverse set of aryl or heteroaryl halides via Suzuki-Miyaura coupling, while the bromine atoms can be independently reacted with various amines, alcohols, or other nucleophiles. This allows for the generation of a large library of substituted pyridine (B92270) derivatives from a single starting material. A study on (6-bromopyridin-3-yl)boronic acid, a closely related compound, highlighted its utility as a bifunctional building block for creating pyridine libraries through palladium-catalyzed coupling reactions. researchgate.netmdpi.com

The generation of such libraries can be performed efficiently using modern high-throughput synthesis techniques. chemrxiv.org The compatibility of boronic acids with a wide range of functional groups makes them particularly suitable for multicomponent reactions, further expanding the diversity of the resulting libraries. chemrxiv.org

Table 1: Potential Library Generation from this compound

| Reactive Site | Coupling Partner (Example) | Reaction Type |

| Boronic Acid | Aryl Halide (e.g., 4-iodotoluene) | Suzuki-Miyaura Coupling |

| 2-Bromo | Amine (e.g., Piperidine) | Buchwald-Hartwig Amination |

| 6-Bromo | Alkyne (e.g., Phenylacetylene) | Sonogashira Coupling |

This table illustrates how a single starting material can lead to a multitude of products by varying the coupling partners at each reactive site.

Construction of Biaryl and Heterobiaryl Systems

Biaryl and heterobiaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the construction of C-C bonds to form these systems. researchgate.netyoutube.comresearchgate.net this compound is an excellent substrate for these reactions, serving as the boronic acid component to be coupled with various aryl and heteroaryl halides.

The reaction typically employs a palladium catalyst and a base to facilitate the coupling between the boronic acid and the halide. youtube.com The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile method. chemrxiv.org The use of this compound allows for the synthesis of 2,6-dibromo-3-arylpyridines, which can then undergo further functionalization at the bromine positions.

Research has demonstrated the successful Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with various aryl boronic acids to generate 2-arylpyridines. researchgate.net Furthermore, studies on 2,6-dihalopurines have shown regioselective coupling, where one halogen can be selectively coupled over the other, a principle that can be applied to 2,6-dibromopyridine (B144722) derivatives. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Boronic Acid | Aryl Halide | Catalyst | Base | Product |

| Phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | 2-Phenylpyridine |

| (6-bromopyridin-3-yl)boronic acid | Aryl Halide | Pd Catalyst | Base | 6-Bromo-3-arylpyridine |

| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) | Pd Catalyst | Base | Atropisomeric triarylpyridines |

This table provides examples of Suzuki-Miyaura reactions used to create biaryl and heterobiaryl systems, highlighting the versatility of this reaction. researchgate.netbeilstein-journals.org

Stereoselective and Atropselective Synthesis using Derivations

Stereoselective synthesis, particularly the synthesis of molecules with axial chirality (atropisomers), is a significant challenge in organic chemistry with important implications for drug development. Atropisomers are stereoisomers that result from hindered rotation around a single bond. The development of catalytic asymmetric methods for their synthesis is a highly active area of research.

Derivatives of this compound are promising substrates for stereoselective and atroposelective synthesis. The steric bulk of the two bromine atoms at the 2 and 6 positions of the pyridine ring can create a significant rotational barrier when coupled with a substituted aryl group, leading to the formation of stable atropisomers.

Recent studies have shown the successful atroposelective Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with substituted pyridines to generate axially chiral biaryl compounds. beilstein-journals.org In these reactions, a chiral ligand on the palladium catalyst controls the stereochemical outcome, leading to the preferential formation of one enantiomer. A study on the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid resulted in the formation of atropisomeric triarylpyridines, demonstrating the feasibility of creating such structures from highly substituted pyridines. beilstein-journals.org While a direct example utilizing this compound was not found, the principles of using sterically hindered coupling partners to induce atropisomerism are directly applicable.

The general approach for atroposelective Suzuki-Miyaura coupling is outlined below:

General Scheme for Atroposelective Suzuki-Miyaura Coupling:

This strategy opens up avenues for the synthesis of novel chiral ligands, catalysts, and pharmaceutical agents based on the (2,6-Dibromopyridin-3-yl) scaffold.

Computational and Theoretical Studies on 2,6 Dibromopyridin 3 Yl Boronic Acid and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (2,6-Dibromopyridin-3-yl)boronic acid. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting the molecular and electronic properties of chemical compounds. DFT calculations can optimize the geometry of a molecule to its lowest energy state, providing accurate predictions of bond lengths and angles. For pyridine (B92270) derivatives and boronic acids, DFT methods such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) have been successfully employed to study their structures. rsc.orgnih.gov

| Parameter | Value (Phenylboronic Acid) | Description |

|---|---|---|

| C–B Bond Length | ~1.56 Å | The length of the covalent bond between the carbon atom of the aromatic ring and the boron atom. |

| B–O Bond Length | ~1.37 Å | The length of the covalent bonds between the boron atom and the oxygen atoms of the hydroxyl groups. |

| O–B–O Bond Angle | ~118° | The angle formed by the two oxygen atoms and the central boron atom. |

| C–C–B Bond Angle | ~121° | The angle within the aromatic ring at the point of substitution with the boronic acid group. |

Note: The data in this table is representative of phenylboronic acid and is provided for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the presence of two electron-withdrawing bromine atoms and the boronic acid group on the electron-deficient pyridine ring is expected to lower the energies of both the HOMO and LUMO. The precise energy levels and the distribution of these orbitals, which can be calculated using methods like Time-Dependent DFT (TD-DFT), determine the molecule's reactivity profile. researchgate.net For instance, the locations of the HOMO and LUMO on the molecule can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

| Orbital | Significance in Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the outermost electrons and is involved in reactions where the molecule acts as a nucleophile or electron donor. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the lowest energy orbital available to accept electrons, and is involved in reactions where the molecule acts as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, computational studies can provide a detailed understanding of the reaction pathway, including the structures of intermediates and transition states.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of transition states is crucial for understanding reaction mechanisms and kinetics. Computational methods can locate and characterize these fleeting structures, which are typically impossible to observe experimentally. For the Suzuki-Miyaura reaction, DFT calculations can model the key steps of oxidative addition, transmetalation, and reductive elimination, identifying the transition state for each. The characterization involves confirming that the structure corresponds to a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Prediction of Reactivity and Selectivity

A major advantage of computational and theoretical studies is their ability to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic and structural properties of this compound and the calculated energy profiles of its potential reaction pathways, chemists can make informed predictions about its chemical behavior.

For instance, in the case of Suzuki-Miyaura cross-coupling reactions involving dihalogenated pyridines, a key question is which of the two bromine atoms will react first (regioselectivity). Computational studies on related systems, such as 2,4-dibromopyridine (B189624), have shown that the relative reactivity of the C-Br bonds can be explained by the electrophilic character of the carbon atoms, which can be quantified through computational analysis. rsc.org The steric and electronic environment around each bromine atom, as revealed by DFT calculations and FMO analysis, will dictate the preferred site of oxidative addition of the palladium catalyst. These predictions are invaluable for designing synthetic strategies that yield the desired product with high selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused exclusively on this compound. MD simulations are powerful computational methods used to understand the structural, dynamical, and thermodynamical properties of molecular systems, which are often a biomolecule in an aqueous solvent. utupub.fi While the fundamental principles of MD simulations are well-established and widely applied in drug discovery and materials science, dedicated research applying this technique to analyze the conformational landscape and intermolecular interactions of this compound is not publicly available in the reviewed scientific literature.

In the context of drug design, MD simulations are frequently used to study the binding of small molecules to protein targets. mdpi.comnih.gov These simulations can help elucidate the binding mechanism, identify key interacting residues, and estimate the binding free energy, providing valuable information for the development of more potent and selective inhibitors. mdpi.comnih.gov

Although no specific MD simulation data exists for this compound, related research on other boronic acid derivatives highlights the utility of such computational approaches. For instance, studies on other heterocyclic boronic acids have used computational methods to investigate their electronic structure and reactivity. elsevierpure.com Furthermore, research on bifunctional building blocks like (6-bromopyridin-3-yl)boronic acid has involved computational analysis to complement experimental crystallographic data, although these have not extended to full molecular dynamics simulations. researchgate.net

Without dedicated MD simulation studies on this compound, a detailed quantitative analysis of its conformational preferences and interaction dynamics remains an area for future investigation. Such studies would be invaluable for understanding its behavior in various chemical environments and for designing new applications based on its specific molecular properties.

Emerging Research Directions and Future Outlook

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids are recognized for their unique chemical properties that make them valuable in drug design and discovery. nih.govresearchgate.net They can form reversible covalent bonds with the active sites of enzymes and have been successfully incorporated into approved drugs. nih.gov The pyridine (B92270) motif is also a common feature in many pharmaceuticals. The combination of these two moieties in (2,6-Dibromopyridin-3-yl)boronic acid makes it a compound of interest for medicinal chemists.

This compound serves as a bifunctional building block. The boronic acid group is amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the attachment of various organic fragments to the pyridine core. Concurrently, the two bromine atoms on the pyridine ring can be substituted through other coupling reactions, providing a second point for molecular elaboration.

This dual reactivity enables the synthesis of complex, highly substituted pyridine derivatives. Researchers can use this scaffold to generate libraries of novel compounds for screening against various biological targets. While specific examples detailing the use of this compound to create a library of bioactive compounds are not prominent in current literature, related compounds like (6-Bromopyridin-3-yl)boronic acid are used in iterative cross-coupling reactions to synthesize complex scaffolds. sigmaaldrich.com This highlights the potential of the dibrominated analogue for similar, more complex synthetic strategies.

Beta-Lactamase Inhibition Bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is often mediated by β-lactamase enzymes. frontiersin.org Boronic acids have emerged as a promising class of non-β-lactam inhibitors that can restore the efficacy of these antibiotics. nih.govnih.gov They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A and C). nih.gov Although direct studies on the β-lactamase inhibitory activity of this compound are not yet published, the general success of boronic acid derivatives in this area suggests its potential as a scaffold for novel inhibitors. frontiersin.orgnih.gov

Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia, a process implicated in pathologies associated with Helicobacter pylori and other bacteria. man.poznan.plmdpi.com Inhibition of urease is a key therapeutic strategy. Boric acid and its derivatives are known competitive inhibitors of urease. nih.govman.poznan.pl For instance, a study on pigeonpea urease demonstrated that 4-bromophenylboronic acid is a potent inhibitor. nih.govnih.gov Given that this compound shares structural features with known inhibitors, it represents a candidate for urease inhibition studies, though specific experimental data is currently unavailable.

Reported Urease Inhibition by Related Boronic Acid Compounds

| Compound | Enzyme Source | Inhibition Type | Reported Potency | Reference |

|---|---|---|---|---|

| Boric Acid | Pigeonpea | Competitive | Considered effective | nih.gov |

| 4-Bromophenylboronic acid | Pigeonpea | Competitive | Strongest inhibitor in the tested series | nih.gov |

| This compound | Not Reported | Not Reported | Data Not Available | N/A |

Understanding how a molecule interacts with its protein target is fundamental to drug design. Computational modeling is a key tool for predicting these interactions. Boronic acids have been a subject of such studies, for example, in the context of creating glucose-responsive insulin (B600854). Phenylboronic acid can be chemically attached to insulin, and its interaction with glucose allows for the development of "smart" insulin delivery systems. While there are no specific modeling studies published for the interaction between this compound and insulin, the principles of boronic acid-diol interactions are well-established. The dibromo-substituted pyridine ring would offer different steric and electronic properties compared to a simple phenyl ring, which could be explored in future protein-ligand modeling studies to design new therapeutic agents or diagnostic sensors.

Integration in Material Science Research

The reactivity and electronic properties of boronic acids also make them valuable in the field of material science.

Boronic acids can be incorporated into polymers to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. This responsivity is due to the reversible formation of boronate esters with diols. While the scientific literature does not currently contain reports on the integration of this compound into functional polymers, its structure is suitable for such applications. The pyridine nitrogen offers a site for protonation or metal coordination, while the boronic acid provides a gateway for sensing or cross-linking, and the bromine atoms allow for further functionalization, potentially leading to materials with unique recognition or catalytic properties.

Organoboron compounds are of significant interest for their applications in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The boron atom can influence the electronic properties of a molecule, affecting its LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. Pyridine-containing compounds are also widely used in electronic materials. ambeed.com The combination of a pyridine ring and a boronic acid group suggests that this compound could serve as a precursor for novel optoelectronic materials. The bromine atoms could be replaced with fluorescent or phosphorescent groups via cross-coupling reactions to tune the material's emissive properties. However, specific research on the optoelectronic applications of this particular compound has not yet been reported.

Potential Applications Based on Compound Class

| Field | Application Area | Role of this compound | Status |

|---|---|---|---|

| Medicinal Chemistry | Bioactive Compound Synthesis | Versatile synthetic building block for creating diverse molecular libraries. | Potential |

| Enzyme Inhibition | Scaffold for inhibitors of enzymes like β-lactamase and urease. | Hypothesized, not yet reported | |

| Material Science | Functional Materials | Monomer for stimuli-responsive polymers. | Hypothesized, not yet reported |

| Optoelectronics | Precursor for novel OLED materials. | Hypothesized, not yet reported |

Development of Novel Catalytic Systems for its Transformations

The utility of this compound is intrinsically linked to the efficiency and selectivity of the catalytic systems employed for its transformations. The primary reaction for this compound is the Suzuki-Miyaura cross-coupling, a powerful method for the formation of carbon-carbon bonds. nih.gov Current research is actively pursuing the development of more sophisticated and robust catalysts to address the specific challenges posed by dihalogenated pyridine substrates.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts have long been the cornerstone of cross-coupling chemistry. tum.de For a substrate as complex as this compound, the design of the ligand sphere around the palladium center is critical for achieving high catalytic activity and stability. The development of bulky and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald-type ligands, has significantly improved the scope and efficiency of Suzuki-Miyaura reactions, particularly for challenging heteroaromatic substrates. researchgate.net

More recently, N-heterocyclic carbene (NHC) palladium complexes have emerged as a powerful class of catalysts. The strong sigma-donating character and the robust nature of the palladium-NHC bond often lead to superior catalytic performance, including higher thermal stability and resistance to catalyst deactivation. This makes them particularly suitable for reactions involving sterically hindered or electronically demanding partners, a characteristic often encountered in the transformations of polysubstituted pyridines. While direct studies on this compound are not yet widespread, the successful application of NHC-Pd catalysts to similar dihalopyridine systems strongly suggests their potential for enhancing its reactivity and expanding its synthetic utility.

Table 1: Potential Palladium Catalytic Systems for Transformations of this compound

| Catalyst System | Ligand Type | Potential Advantages |

|---|---|---|

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High catalytic activity for coupling of heteroaryl compounds, broad functional group compatibility. |

| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | Excellent thermal stability, highly effective for sterically demanding substrates and challenging couplings. |

| Pd(PPh₃)₄ | Triarylphosphine | Commercially available and well-established, providing a baseline for reactivity studies. |

Beyond Palladium: Exploring Earth-Abundant Metal Catalysts

In the quest for more sustainable and economical chemical processes, research is increasingly turning towards catalysts based on earth-abundant metals such as nickel and copper. Nickel, in particular, has demonstrated significant promise as a catalyst for Suzuki-Miyaura reactions and can be highly effective in more environmentally friendly "green" solvents. The development of well-defined nickel precatalysts represents a key research frontier that could provide a cost-effective and sustainable alternative to palladium for the transformations of this compound.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming increasingly integral to the design of synthetic routes and the application of chemical compounds. For this compound, this translates to a focus on minimizing waste, utilizing less hazardous substances, and enhancing energy efficiency throughout its lifecycle.

The Promise of Green Solvents and Micellar Catalysis

A major thrust in green chemistry involves the substitution of volatile and often toxic organic solvents with more sustainable alternatives. Water stands out as an ideal green solvent, and the advent of micellar catalysis has made it possible to conduct a wide range of cross-coupling reactions in aqueous environments. mdpi.comnih.gov In this approach, surfactants self-assemble into micelles in water, creating nanoscale reactors that can solubilize both the organic substrates and the catalyst, thereby facilitating the reaction. researchgate.net This technique not only curtails the dependence on hazardous organic solvents but can also lead to faster reaction times and simplified procedures for product isolation and catalyst recycling. The application of micellar catalysis to the Suzuki-Miyaura coupling of this compound holds the potential to create significantly greener pathways for the synthesis of its valuable derivatives. mdpi.com

Table 2: A Comparative Look at Conventional vs. Green Suzuki-Miyaura Reaction Conditions

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene, Dioxane (Volatile, often toxic) | Water with a surfactant (e.g., TPGS-750-M) |

| Energy Input | Frequently requires elevated temperatures | Often proceeds efficiently at or near room temperature |

| Waste Generation | Produces significant organic solvent waste | Minimizes organic waste and facilitates catalyst reuse |

Flow Chemistry: A Paradigm Shift in Synthesis

Flow chemistry, also known as continuous flow processing, offers a transformative approach to chemical synthesis that aligns perfectly with the principles of green chemistry. The synthesis of boronic acids can sometimes involve the use of hazardous reagents and the formation of unstable intermediates. By conducting these reactions in a continuous flow reactor, chemists can exert precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved product selectivity, and a significant reduction in the formation of unwanted byproducts. Moreover, the scalability of flow processes is generally more straightforward and safer than traditional batch methods, making it a highly attractive technology for the potential industrial production of compounds derived from this compound.

The Emerging Role of Biocatalysis

While still a nascent field for this specific compound, biocatalysis presents a highly selective and environmentally benign avenue for chemical transformations. The use of enzymes as catalysts could be explored for the site-selective functionalization of the pyridine ring or for the stereoselective synthesis of chiral derivatives of this compound. The ongoing development of novel and engineered biocatalysts is a key area of research that could unlock unprecedented and sustainable synthetic routes for this valuable building block. researchgate.net

Q & A

Q. What are common synthetic routes for preparing (2,6-dibromopyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling or halogen-lithium exchange followed by boronation. Key factors include:

- Temperature control : Low temperatures (−78°C) during lithiation minimize side reactions like protodeboronation .

- Protecting groups : Using pinacol ester protection stabilizes the boronic acid during purification, though monoesters may introduce steric strain, reducing reactivity .

- Substituent effects : Ortho-substituted bromine atoms can hinder boronation due to steric crowding, requiring longer reaction times or excess borating agents .

Q. How does the ortho-dibromo substitution pattern influence the reactivity of this boronic acid in cross-coupling reactions?

The 2,6-dibromo groups create steric hindrance, slowing transmetalation steps in Suzuki reactions. However, this can enhance regioselectivity in multicomponent reactions (e.g., Ugi-4CR) by directing electrophilic attacks to the meta position . Electronic effects from bromine also activate the pyridine ring, facilitating Pd-catalyzed couplings at the 3-position .

Advanced Research Questions

Q. What strategies mitigate steric hindrance in catalytic applications of this compound?

- Ligand design : Bulky phosphine ligands (e.g., SPhos) improve Pd catalyst turnover by reducing steric clashes between the substrate and metal center .

- Microwave-assisted synthesis : Accelerates reaction kinetics, overcoming steric limitations in sluggish couplings .

- Pre-functionalization : Converting the boronic acid to a trifluoroborate salt enhances stability and reactivity under aqueous conditions .

Q. How can contradictory data on the Lewis acidity of this boronic acid be resolved?

Conflicting reports arise from pH-dependent boron speciation. Methodological solutions include:

- ¹¹B NMR titration : Quantifies the ratio of trigonal (B(OH)₂) vs. tetrahedral (B(OH)₃⁻) boron species at physiological pH .

- Fluorescence assays : Use diol-binding probes (e.g., alizarin red S) to measure effective Lewis acidity in situ, accounting for solvent and buffer effects .

Q. What experimental designs optimize the use of this boronic acid in glycoprotein sensing?

- Copolymer matrices : Embedding the boronic acid in poly(acrylic acid) hydrogels improves diol-binding capacity via cooperative hydrogen bonding .

- SPR spectroscopy : Immobilization on carboxymethyl dextran-coated gold substrates enables real-time monitoring of glycoprotein interactions while minimizing nonspecific binding (use low-ionic-strength buffers) .

Q. How do electronic effects from bromine substituents impact anticancer activity in boronic acid derivatives?

- ROS generation : Bromine enhances electron-withdrawing effects, increasing oxidative stress in glioblastoma cells (measured via DCFH-DA assays) .

- Proteasome inhibition : The dibromo-pyridine scaffold mimics peptide bonds, enabling selective binding to 20S proteasome active sites (validated via X-ray crystallography) .

Methodological Insights from Evidence

Q. What analytical techniques validate boronic acid-diol binding kinetics for this compound?

- Stopped-flow fluorescence : Measures kon/koff rates (e.g., kon ~10³ M⁻¹s⁻¹ for fructose binding) .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. How can computational methods predict the catalytic role of this boronic acid in asymmetric synthesis?

- DFT calculations : Model transition states to identify chiral induction pathways (e.g., B←O interactions in proline-mediated aldol reactions) .

- MD simulations : Assess solvation effects on boronate ester stability, critical for designing aqueous-phase catalysts .

Tables: Key Data from Literature

| Property | Value/Observation | Source |

|---|---|---|

| pKa (boronic acid) | ~8.2 (measured via ¹¹B NMR in phosphate buffer) | |

| Binding constant (D-fructose) | 420 M⁻¹ (fluorescence titration) | |

| IC50 (glioblastoma cells) | 12.3 μM (MTT assay) | |

| Suzuki coupling yield | 68% (with Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.